Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate
Description
Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate is a synthetic ester derivative featuring a benzoate core substituted at the 3-position with a 2-chloropyrimidin-4-yloxy group. The compound’s structure combines a methyl ester moiety with a pyrimidine ring bearing a chlorine atom, which confers distinct electronic and steric properties. Pyrimidine derivatives are widely explored in medicinal and agrochemical research due to their ability to mimic heterocyclic motifs in bioactive molecules. However, commercial availability of this compound has been discontinued, as indicated by CymitQuimica’s product listings.
Properties
IUPAC Name |
methyl 3-(2-chloropyrimidin-4-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-17-11(16)8-3-2-4-9(7-8)18-10-5-6-14-12(13)15-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJIHWUKSHZZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of pesticides, suggesting that its targets could be enzymes or proteins essential for the survival of pests.
Mode of Action
Given its use in pesticide synthesis, it’s plausible that it may inhibit essential biological processes in pests, leading to their eradication.
Biological Activity
Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for medicinal chemistry and therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzoate moiety linked to a chloropyrimidine group. Its molecular formula is , indicating the presence of aromatic and heterocyclic components that contribute to its biological activity. The chloropyrimidine ring is particularly significant for its interactions with various biological targets, including enzymes and receptors.
1. Anticancer Potential
Research indicates that this compound exhibits anticancer properties by targeting specific cellular pathways. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by modulating gene expression and affecting cell signaling pathways. For instance, in vitro studies demonstrated that this compound could reduce the viability of several cancer cell lines, suggesting its potential as a therapeutic agent.
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes. It is believed to act by binding to the active sites of enzymes, thereby modulating their activity. For example, related chloropyrimidine derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin production, which could have implications for treating hyperpigmentation disorders .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cell Signaling Modulation : The compound influences key signaling pathways involved in cell growth and apoptosis.
- Receptor Interaction : It may interact with specific receptors, acting as either an agonist or antagonist, which can lead to alterations in cellular responses.
- Stability and Dosage Effects : The compound's stability under physiological conditions affects its efficacy. Experimental data suggest that lower doses may enhance beneficial effects while higher doses could lead to cytotoxicity .
Case Study 1: Anticancer Efficacy
In a study examining the anticancer effects of this compound on breast cancer cells (MCF-7), researchers observed a dose-dependent reduction in cell viability. At concentrations of 10 µM and higher, significant apoptosis was induced, with increased levels of pro-apoptotic markers noted.
Case Study 2: Enzyme Inhibition
A separate study focused on the inhibition of mushroom tyrosinase by this compound. The compound demonstrated competitive inhibition with a value indicative of strong binding affinity. This suggests potential applications in cosmetic formulations aimed at reducing hyperpigmentation .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Anticancer, enzyme inhibition | Cell signaling modulation | |
| Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate | Anticancer | Receptor interaction | |
| Ethyl 4-(2-chloropyrimidin-4-yl)benzoate | Antimicrobial | Enzyme inhibition |
Comparison with Similar Compounds
Structural Comparisons
a. Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26)
- Core Structure: Features a thieno[2,3-d]pyrimidine fused ring system substituted with methyl and phenyl groups, attached to the benzoate at the 4-position.
- Key Differences :
- The pyrimidine ring is fused with a thiophene ring, enhancing aromaticity and steric bulk compared to the simpler 2-chloropyrimidine in the target compound.
- Substituents: 6-methyl and 5-phenyl groups vs. a single 2-chloro substituent.
- Positional isomerism: The oxygen linkage is at the benzoate’s 4-position vs. 3-position in the target compound.
b. Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate
- Core Structure : Contains a hydroxy group at the 3-position and a cyclopropylmethoxy group at the 4-position of the benzoate.
- Key Differences: Lack of a pyrimidine ring; instead, a cyclopropylmethoxy group introduces conformational rigidity.
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
